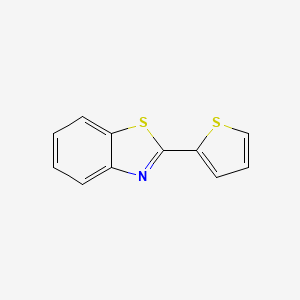

2-(2-Thienyl)benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDVGJHQJAJTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302907 | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34243-38-4 | |

| Record name | 34243-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Luminescent World of 2-(2-Thienyl)benzothiazole Derivatives: A Technical Guide to Their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and materials science, the exploration of novel fluorophores is a relentless pursuit, driven by their wide-ranging applications in fields from biomedical imaging to optoelectronics. Among the myriad of heterocyclic compounds, 2-(2-thienyl)benzothiazole derivatives have emerged as a particularly compelling class of molecules. Their rigid, planar structure, arising from the fusion of a benzothiazole and a thiophene ring, provides a robust scaffold for developing materials with tunable and highly desirable photophysical properties. This technical guide offers an in-depth exploration of the synthesis, photophysical characterization, and key properties of these versatile compounds, providing researchers with the foundational knowledge and practical protocols to harness their potential.

The Allure of the this compound Core

The unique electronic architecture of this compound derivatives underpins their fascinating photophysical behavior. The benzothiazole moiety, a bicyclic system containing both nitrogen and sulfur heteroatoms, often acts as a moderate to strong electron-withdrawing group.[1] When conjugated with the electron-rich thiophene ring, a classic donor-π-acceptor (D-π-A) or donor-acceptor (D-A) system is established. This intramolecular charge transfer (ICT) character is fundamental to many of their observed properties.[1]

The inherent rigidity of the fused ring system minimizes non-radiative decay pathways that can quench fluorescence, often leading to high fluorescence quantum yields.[2] Furthermore, the extensive π-conjugation across the molecule results in strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These intrinsic characteristics make them prime candidates for a variety of applications, including:

-

Fluorescent Probes and Sensors: Their sensitivity to the local microenvironment allows for their use in detecting metal ions, anions, and biologically relevant molecules.[3]

-

Organic Light-Emitting Diodes (OLEDs): Their strong luminescence and charge-transporting capabilities are valuable in the development of efficient light-emitting materials.

-

Materials Science: Their tunable optical properties are of interest for applications such as tunable dye lasers and additives in plastics and textiles.[2]

Crafting the Molecules: Synthesis of this compound Derivatives

The most prevalent and versatile method for synthesizing the this compound core is the condensation reaction between 2-aminothiophenol and a thiophene-2-carboxaldehyde derivative.[4][5] This reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate imine, which then undergoes spontaneous cyclization to yield a benzothiazoline. Subsequent oxidation, often facilitated by the DMSO solvent, leads to the formation of the desired aromatic benzothiazole.[2]

Variations in the substituents on both the thiophene and benzothiazole rings can be readily achieved by using appropriately functionalized starting materials. This synthetic accessibility is a key advantage, allowing for the systematic tuning of the photophysical properties.

Experimental Protocol: Synthesis of a Substituted this compound Derivative

This protocol provides a general procedure for the synthesis of a this compound derivative via the condensation of a substituted thiophene-2-carboxaldehyde with 2-aminothiophenol.

Materials:

-

Substituted thiophene-2-carboxaldehyde (1.0 mmol)

-

2-Aminothiophenol (1.0 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the substituted thiophene-2-carboxaldehyde (1.0 mmol), 2-aminothiophenol (1.0 mmol), and DMSO (5 mL).

-

Equip the flask with a reflux condenser and place it on a stirring plate.

-

Heat the reaction mixture to 120 °C with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.

-

Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Unveiling the Luminescence: Characterizing Photophysical Properties

A comprehensive understanding of the photophysical properties of this compound derivatives is crucial for their effective application. The primary techniques employed for this characterization are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to move from its ground electronic state to an excited state.

Experimental Protocol: UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is used to study the emission of light from the excited state of the molecule as it returns to the ground state. Key parameters obtained from fluorescence measurements include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common and reliable method for determining ΦF is the comparative method, which involves using a well-characterized standard with a known quantum yield.[6]

Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)

Instrumentation:

-

A fluorescence spectrophotometer

Materials:

-

Solution of the this compound derivative (test sample)

-

Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of solutions of both the test sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the test sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the fluorescence quantum yield of the test sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η²sample / η²std)

where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.[6]

-

The Influence of Molecular Structure and Environment

The photophysical properties of this compound derivatives are highly sensitive to both their molecular structure and their surrounding environment.

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups at various positions on the thiophene or benzothiazole rings can significantly modulate the electronic properties and, consequently, the photophysical behavior of the molecule.

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the thiophene ring generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the stabilization of the ICT excited state.

-

Electron-withdrawing groups (e.g., -CN, -NO₂) can have a more complex effect, but they often lead to a further polarization of the molecule and can also influence the fluorescence quantum yield.

The strategic placement of substituents is a powerful tool for tuning the emission color and other properties of these fluorophores.

Solvatochromism: A Window into the Excited State

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[7] this compound derivatives, with their inherent ICT character, often exhibit pronounced positive solvatochromism, meaning their emission spectra shift to longer wavelengths (red-shift) in more polar solvents. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state.

Studying the solvatochromic behavior provides valuable insights into the change in dipole moment upon excitation and the nature of the excited state.

Experimental Protocol: Solvatochromic Study

Procedure:

-

Prepare dilute solutions of the this compound derivative in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Plot the Stokes shift (in cm⁻¹) as a function of the solvent polarity parameter, such as the Lippert-Mataga plot, to analyze the relationship between the solvent polarity and the spectral shifts.

Data at a Glance: Photophysical Properties of Selected Derivatives

The following table summarizes the key photophysical properties of some representative this compound derivatives to illustrate the impact of substitution.

| Derivative | Substituent | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |

| 1 | None | Ethanol | - | - | - | - | |

| 2 | 5'-methoxy (on thiophene) | Ethanol | - | - | 108 | 0.58 | [2] |

| 3 | 5'-ethoxy (on thiophene) | Ethanol | - | - | - | 0.56 | [2] |

| 4 | 5'-amino (on thiophene) | Ethanol | - | - | 176 | - | [2] |

| 5 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Hexane | 443 | 557 | 114 | 0.70 | |

| 6 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole | THF | 465 | 618 | 153 | 0.45 |

Note: '-' indicates data not available in the cited sources.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Caption: Workflow for the synthesis, characterization, and application of this compound derivatives.

Caption: Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.

Future Directions and Conclusion

The field of this compound derivatives continues to be an active area of research. Future efforts will likely focus on the development of derivatives with even more finely tuned properties, such as near-infrared (NIR) emission for deep-tissue bioimaging and improved charge transport characteristics for next-generation OLEDs. The exploration of their potential in areas like theranostics, where they can be used for both diagnosis and therapy, is also a promising avenue.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. mdpi.com [mdpi.com]

Introduction: Overturning a Fundamental Limitation in Photophysics

An In-Depth Technical Guide to Aggregation-Induced Emission in 2-(2-Thienyl)benzothiazole Systems

This guide provides a comprehensive exploration of the principles, synthesis, characterization, and applications of Aggregation-Induced Emission (AIE) phenomena, with a specific focus on the promising this compound molecular scaffold. It is intended for researchers, chemists, and drug development professionals seeking to leverage AIE technology for advanced applications in bioimaging, sensing, and materials science.

For decades, a central challenge in the development of luminescent materials was the phenomenon of Aggregation-Caused Quenching (ACQ).[1][2] Most traditional fluorophores, which are highly emissive in dilute solutions, suffer a significant drop in fluorescence intensity when aggregated or in the solid state.[1][3] This quenching is typically caused by the formation of non-emissive excimers or exciplexes resulting from strong intermolecular π–π stacking interactions.[1][4]

In 2001, a paradigm-shifting discovery was made by Professor Ben Zhong Tang's group, who reported molecules that behaved in the exact opposite manner.[1] These luminogens were virtually non-emissive when molecularly dissolved but became intensely fluorescent upon aggregation. This phenomenon was termed Aggregation-Induced Emission (AIE) .[1][5] AIE luminogens (AIEgens) have since revolutionized the field, offering robust solid-state emission, high photostability, and large Stokes shifts, making them ideal candidates for a new generation of advanced materials.[1][2]

Caption: AIE vs. ACQ pathways.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The most widely accepted mechanism governing the AIE phenomenon is the Restriction of Intramolecular Motion (RIM) .[6][7] AIEgens typically possess twisted, non-planar molecular structures with components, such as phenyl or thienyl rings, that can rotate or vibrate freely in solution.[6] These intramolecular motions serve as efficient non-radiative decay channels, dissipating the exciton's energy as heat rather than light.

When these molecules aggregate in a poor solvent or solidify, the physical constraints imposed by neighboring molecules lock these rotors and vibrators in place.[8] This steric hindrance effectively blocks the non-radiative decay pathways.[6] With its primary energy dissipation route obstructed, the excited molecule is forced to relax through radiative decay, releasing a photon and leading to intense fluorescence.[1][8]

While RIM is the principal driver, other mechanisms can contribute to or describe AIE phenomena in specific systems, including:

-

Excited-State Intramolecular Proton Transfer (ESIPT) [9][10][11]

-

Twisted Intramolecular Charge Transfer (TICT) [12]

The this compound Scaffold: A Promising AIEgen Core

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science, known for its rigid framework and versatile electronic properties.[10][14] When coupled with a 2-thienyl group, it forms a donor-acceptor (D-A) or twisted π-system that is an excellent candidate for constructing novel AIEgens.

The inherent twist between the benzothiazole and thiophene rings is crucial. This non-planar conformation serves two key purposes:

-

It provides the necessary rotatable single bond, establishing the foundation for the RIM mechanism.

-

It effectively prevents the detrimental π–π stacking that leads to ACQ in planar aromatic molecules.[15]

Caption: The RIM mechanism in this compound systems.

Experimental Section: Synthesis and AIE Characterization

Synthesis of a Representative this compound Derivative

The synthesis of 2-arylbenzothiazoles is reliably achieved through the condensation of a 2-aminothiophenol with a corresponding aldehyde.[16][17] This method is robust and allows for facile modification of both the benzothiazole and aryl components.

Protocol: Synthesis of 2-(Thiophen-2-yl)benzo[d]thiazole

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in ethanol (40 mL).

-

Reaction: Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.

-

Oxidative Cyclization: Add a mild oxidizing agent, such as a catalytic amount of iodine or simply expose the reaction to air, and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(thiophen-2-yl)benzo[d]thiazole as a solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for AIE Property Investigation

The hallmark of an AIEgen is its fluorescence turn-on in the presence of a poor solvent. A titration experiment using a solvent/anti-solvent system is the standard method for validation.

Caption: Experimental workflow for AIE characterization.

Detailed Protocol:

-

Stock Solution: Prepare a 1 mM stock solution of the synthesized compound in a good organic solvent, such as Tetrahydrofuran (THF). The compound should be fully dissolved and exhibit weak or no fluorescence.

-

Solvent Titration: Prepare a series of samples in quartz cuvettes with varying water fractions (f_w). For example, create mixtures ranging from 0% to 99% water in THF by volume, while keeping the final concentration of the AIEgen constant (e.g., 10 µM).

-

Spectroscopic Measurements: For each sample, record the UV-Visible absorption and photoluminescence (PL) spectra. Use the absorption maximum as the excitation wavelength for the PL scan.

-

Data Analysis: Plot the peak PL intensity (I) relative to the initial intensity in pure THF (I₀) against the water fraction (f_w). A significant increase in the I/I₀ ratio at higher water fractions is the defining characteristic of AIE.[18][19]

-

Aggregate Characterization (Self-Validation):

-

Dynamic Light Scattering (DLS): Use DLS on samples with high water content (e.g., f_w = 90%) to confirm the formation of nanoaggregates and determine their average particle size.[18][19]

-

Microscopy: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates formed from a dried high-f_w sample.[9]

-

Representative Photophysical Data

The following table summarizes the expected photophysical properties of a typical this compound AIEgen.

| Property | THF Solution (f_w = 0%) | THF/Water Aggregate (f_w = 90%) | Change |

| Absorption (λ_abs) | ~390 nm | ~385 nm | Minor Shift |

| Emission (λ_em) | ~465 nm | ~555 nm | Significant Redshift |

| Stokes Shift | ~75 nm | ~170 nm | Increase |

| Quantum Yield (Φ_F) | < 0.01 | > 0.40 | Dramatic Increase |

| Appearance | Colorless, Non-fluorescent | Emissive Suspension | Turn-On Effect |

Applications in Research and Drug Development

The unique properties of AIEgens make them powerful tools for overcoming the limitations of traditional ACQ-prone dyes.

-

High-Contrast Bioimaging: AIEgens are ideal for cellular imaging.[1][12] They can be designed to be non-emissive in the aqueous cellular environment until they specifically bind to or accumulate within a target (e.g., lipid droplets, cell membranes, or amyloid plaques), at which point aggregation restricts intramolecular motion and "turns on" bright fluorescence.[20] Benzothiazole-based AIE probes have been successfully used for detecting reactive oxygen species like hydrogen peroxide in living cells.[11][21]

-

Sensitive Chemosensors: The "turn-on" mechanism is perfectly suited for sensing applications. An AIEgen can be functionalized with a recognition unit that binds a specific analyte. This binding event can trigger aggregation or further restrict molecular motion, leading to a dramatic and easily detectable fluorescence signal.[5][8] This principle has been applied to detect metal ions, anions, and various biomolecules.[7][10][22]

-

Theranostics and Drug Delivery: AIEgens can serve dual roles in therapy and diagnosis (theranostics).[2][5] Their fluorescence can be used to track the biodistribution and target accumulation of drug-loaded nanoparticles. Furthermore, some AIEgens can act as photosensitizers, generating cytotoxic reactive oxygen species upon light irradiation for photodynamic therapy.

-

Organic Electronics: The inherent high solid-state emission efficiency of AIEgens makes them superior materials for the emissive layers in Organic Light-Emitting Diodes (OLEDs), overcoming the efficiency roll-off seen with ACQ materials at high brightness.[15]

Conclusion and Future Outlook

The this compound system represents a versatile and highly effective scaffold for the design of advanced AIE materials. The principles of restricted intramolecular motion, combined with a synthetically accessible molecular structure, provide a clear path for developing novel probes and materials with tailored properties. Future research will undoubtedly focus on pushing the emission wavelengths further into the near-infrared (NIR) for deeper tissue imaging, designing multi-stimuli-responsive systems, and integrating these remarkable molecules into next-generation diagnostic and therapeutic platforms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on new horizons of aggregation induced emission: from design to development - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection | MDPI [mdpi.com]

- 9. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Systems with Aggregation Induced Emission: Compounds,Emission Mechanisms and Their Applications [manu56.magtech.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. In Situ Generation of Red-Emissive AIEgens from Commercial Sources for Nondoped OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 2-Thienyl- and 2-Benzothienyl-Substituted 6-(2-Imidazolinyl)Benzothiazoles: Synthesis; in vitro Evaluation of Antitumor Effects and Assessment of Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intriguing Solvatochromism of 2-(2-Thienyl)benzothiazole Dyes: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solvatochromic behavior of 2-(2-thienyl)benzothiazole dyes, a class of heterocyclic compounds attracting significant interest for their unique photophysical properties and potential applications in medicinal chemistry and materials science. We will delve into the synthesis, spectroscopic characterization, and theoretical underpinnings of their solvent-dependent color changes, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solvatochromism and the Promise of this compound Dyes

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool for probing molecular interactions and designing sensitive molecular sensors. Dyes exhibiting this property, such as those based on the this compound scaffold, are of particular importance. The benzothiazole moiety, a fusion of benzene and thiazole rings, is a prominent pharmacophore found in numerous FDA-approved drugs and serves as a building block for derivatives with a wide range of therapeutic activities, including anticancer and anti-inflammatory applications.[1] The incorporation of a thienyl group at the 2-position of the benzothiazole core introduces a donor-π-acceptor (D-π-A) character, which is often associated with pronounced solvatochromic effects and interesting nonlinear optical properties.[2]

These dyes are increasingly utilized as fluorescent probes for detecting and imaging various analytes, including metal ions and biomolecules, owing to their high fluorescence quantum yields and large Stokes shifts.[3] Their sensitivity to the local environment makes them valuable tools in drug discovery for studying drug-target interactions and cellular imaging.[4][5]

Synthesis and Structural Characterization

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of 2-aminothiophenol with a thiophene-2-carboxaldehyde derivative.[6][7][8] This versatile method allows for the introduction of various substituents on both the benzothiazole and thiophene rings, enabling the fine-tuning of their photophysical properties.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent this compound.

Materials:

-

2-Aminothiophenol

-

Thiophene-2-carboxaldehyde

-

Ethanol (or another suitable solvent like DMSO)

-

Catalyst (e.g., a few drops of acid or base, optional)

Procedure:

-

Dissolve equimolar amounts of 2-aminothiophenol and thiophene-2-carboxaldehyde in ethanol in a round-bottom flask.

-

If required, add a catalytic amount of an acid (e.g., HCl) or base to facilitate the reaction.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for this compound.

Solvatochromic Behavior: An Experimental and Theoretical Perspective

The solvatochromic properties of this compound dyes are investigated by studying their absorption and emission spectra in a range of solvents with varying polarities. This analysis provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Spectroscopic Investigation

The UV-Vis absorption and fluorescence emission spectra of the dyes are recorded in solvents of different polarities, from nonpolar hydrocarbons like hexane to polar protic solvents like methanol.

Table 1: Spectroscopic Data for a Representative this compound Derivative in Various Solvents

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | 340 | 385 | 3985 |

| Toluene | 33.9 | 345 | 400 | 4680 |

| Dichloromethane | 41.1 | 350 | 425 | 5880 |

| Acetone | 42.2 | 348 | 435 | 6580 |

| Acetonitrile | 46.0 | 346 | 440 | 7020 |

| Ethanol | 51.9 | 342 | 450 | 7650 |

| Methanol | 55.5 | 340 | 460 | 8330 |

Note: The data presented here is illustrative and based on typical values reported in the literature for similar compounds. Actual values may vary depending on the specific derivative.

A bathochromic (red) shift in the emission maximum is generally observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. This is accompanied by an increase in the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Theoretical Analysis: Lippert-Mataga and Kamlet-Taft Equations

To quantify the solvatochromic effects and gain a deeper understanding of the solute-solvent interactions, the experimental data is often analyzed using theoretical models such as the Lippert-Mataga and Kamlet-Taft equations.

The Lippert-Mataga equation relates the Stokes shift to the solvent polarity function, allowing for the estimation of the change in dipole moment (Δµ) between the ground and excited states. A linear correlation between the Stokes shift and the solvent polarity function is indicative of a dominant effect of general solvent polarity on the photophysical properties.

The Kamlet-Taft equation provides a more detailed analysis by dissecting the solvent effect into three independent parameters: the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). This multiparametric approach helps to elucidate the specific types of solute-solvent interactions that contribute to the observed solvatochromic shifts.

Caption: Workflow for the analysis of solvatochromic data.

Applications in Drug Development and Beyond

The pronounced solvatochromism and fluorescence properties of this compound dyes make them highly attractive for various applications, particularly in the field of drug development.

-

Fluorescent Probes for Bioimaging: Their sensitivity to the local environment allows them to be used as fluorescent probes to study cellular microenvironments and the binding of drugs to their biological targets. For instance, a change in the fluorescence emission of a dye-labeled drug upon binding to a protein can provide valuable information about the binding event.[5][[“]]

-

Amyloid Plaque Detection: Certain benzothiazole derivatives have shown the ability to bind to amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. The fluorescence of these dyes is often enhanced upon binding, making them useful for the detection and imaging of amyloid plaques.[10]

-

Anticancer Agents: The benzothiazole scaffold is a key component of several anticancer agents. The thienyl-substituted derivatives are also being explored for their potential antitumor effects.[6][7][8] Understanding their solvatochromic behavior can aid in the design of new drug candidates with improved cellular uptake and target engagement.

Conclusion and Future Perspectives

This compound dyes represent a fascinating class of compounds with significant potential in both fundamental research and practical applications. Their strong solvatochromic behavior, coupled with their inherent biological relevance, makes them powerful tools for chemists, biologists, and materials scientists. Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced photophysical properties, greater specificity for biological targets, and improved performance in diagnostic and therapeutic applications. The continued exploration of their solvatochromism will undoubtedly lead to new insights into molecular interactions and pave the way for the development of next-generation smart materials and biomedical technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties | Scientific.Net [scientific.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. stemmpress.com [stemmpress.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. Novel 2-Thienyl- and 2-Benzothienyl-Substituted 6-(2-Imidazolinyl)Benzothiazoles: Synthesis; in vitro Evaluation of Antitumor Effects and Assessment of Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Investigation of 2-(2-Thienyl)benzothiazole's Electronic Structure

Abstract

2-(2-Thienyl)benzothiazole (ThBT) is a heterocyclic compound of significant interest, integrating an electron-donating thiophene moiety with an electron-accepting benzothiazole core. This donor-acceptor architecture imparts valuable photophysical properties relevant to materials science, including organic light-emitting diodes (OLEDs) and solar cells, as well as potential applications in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive framework for the theoretical investigation of ThBT's electronic structure using quantum chemical methods. We will detail the rationale behind the chosen computational strategies, present a step-by-step protocol for performing the calculations, and explain the interpretation of the resulting data. The primary methods discussed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state characteristics, which together offer a powerful predictive lens into molecular geometry, electronic orbitals, and spectroscopic behavior.[4][5]

Introduction: The Convergence of Theory and Application

The benzothiazole nucleus is a cornerstone in the design of functional organic molecules, demonstrating a wide array of biological activities and utility in materials chemistry.[3][6][7] When substituted at the 2-position with an electron-rich heterocycle like thiophene, the resulting molecule exhibits intramolecular charge-transfer (ICT) characteristics that are critical to its optical and electronic properties.[8][9]

Experimental synthesis and characterization are indispensable, but a theoretical-first approach provides profound advantages. It allows for the a priori prediction of molecular properties, saving significant time and resources in the lab. By simulating the electronic structure, we can understand the fundamental origins of the molecule's behavior, such as its color, fluorescence, and chemical reactivity. Computational chemistry serves as a virtual laboratory to probe molecular orbitals, predict spectroscopic outcomes, and guide the rational design of new derivatives with tailored functionalities.[1][10] This guide establishes a robust protocol for conducting such an investigation on this compound.

Theoretical Framework and Computational Rationale

Density Functional Theory (DFT)

For the investigation of the ground-state electronic structure, Density Functional Theory (DFT) stands as the method of choice, balancing computational cost with high accuracy. DFT calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is highly effective for optimizing molecular geometries, calculating thermodynamic properties, and determining the energies and distributions of molecular orbitals.[1][10]

Time-Dependent Density Functional Theory (TD-DFT)

To understand how the molecule interacts with light, we must investigate its excited states. Time-Dependent DFT (TD-DFT) extends the DFT framework to model the response of the electron density to a time-dependent perturbation, such as an oscillating electromagnetic field.[4] This allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum.[11][12]

Causality Behind Method Selection: The B3LYP/6-31+G(d,p) Level of Theory

The selection of a specific functional and basis set is a critical decision that dictates the quality of the results.

-

Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5] "Hybrid" signifies that it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange effects, particularly in conjugated systems like ThBT. B3LYP is widely regarded as a workhorse in computational chemistry for its proven reliability in predicting the geometries and electronic properties of organic molecules.[13]

-

Basis Set (6-31+G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31+G(d,p) basis set offers a robust description:

-

6-31G: A split-valence basis set, meaning it uses two sets of functions for valence electrons, providing flexibility.

-

+: Diffuse functions are added for heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and the "tails" of electron density, which are important for anions and excited states.

-

(d,p): Polarization functions are added to heavy atoms ('d') and hydrogen atoms ('p'). These functions allow orbitals to change shape and direction in the presence of other atoms, which is essential for accurately modeling chemical bonds.[1]

-

This combination provides a validated, high-quality description of the system's electronic structure without incurring prohibitive computational expense.

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian.

Caption: Computational workflow for analyzing ThBT.

Detailed Protocol:

-

Molecular Structure Preparation: Construct the 3D chemical structure of this compound using a molecular editor. Ensure correct atom connectivity and a reasonable starting geometry.

-

Ground State Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Keywords: Opt Freq B3LYP/6-31+G(d,p)

-

The Opt keyword requests the optimization, while Freq requests a subsequent frequency calculation in the same job.

-

-

Validation of Optimized Structure: This step is critical for ensuring the trustworthiness of the results. After the optimization, inspect the output of the frequency calculation. The structure is a true energy minimum only if there are zero imaginary frequencies.[1]

-

Frontier Molecular Orbital (FMO) Analysis: From the optimized structure's output file (checkpoint file), extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize the 3D shapes of these orbitals to understand their spatial distribution.

-

Excited State Calculation (TD-DFT): Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the energies of vertical electronic excitations.

-

Keywords: TD(NStates=10, Singlets) B3LYP/6-31+G(d,p)

-

This requests the calculation of the first 10 singlet excited states.

-

-

Simulate UV-Vis Spectrum: Analyze the TD-DFT output to extract the excitation energies (which can be converted to wavelength, λ), oscillator strengths (f, a measure of transition probability), and the primary orbital contributions for each transition.

-

Molecular Electrostatic Potential (MEP) Calculation: Generate the MEP surface from the optimized DFT calculation. This surface maps the electrostatic potential onto the electron density, visually revealing the charge distribution of the molecule.[11]

Analysis and Interpretation of Results

Optimized Molecular Geometry

The optimization calculation yields the most stable 3D structure of the molecule. Key parameters to analyze are the bond lengths and, most importantly, the dihedral angle between the benzothiazole and thiophene rings. A smaller dihedral angle (closer to 0°) indicates a more planar structure, which allows for greater π-electron delocalization across the molecule, directly impacting its electronic properties.[14]

| Parameter | Description | Expected Value | Implication |

| C-C Inter-ring Bond | The single bond connecting the two rings. | ~1.46 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |

| Dihedral Angle | The twist angle between the planes of the two rings. | 10-30° | Near-planarity is expected, but some twist may occur to relieve steric hindrance. Enhances π-conjugation. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The energy difference between them is the HOMO-LUMO gap (ΔE), a critical parameter that correlates with chemical reactivity and the energy of the first electronic transition.[6]

References

- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

- 11. scirp.org [scirp.org]

- 12. TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Application of Novel 2-(2-Thienyl)benzothiazole-Based Fluorophores

This guide provides an in-depth exploration of the design, synthesis, characterization, and application of a promising class of fluorescent molecules: 2-(2-Thienyl)benzothiazole derivatives. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the scientific rationale behind experimental choices, ensuring a thorough understanding of this versatile scaffold.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties contribute to its prevalence in a wide array of biologically active compounds and functional dyes.[1][4] When substituted at the 2-position with an aryl group, particularly the electron-rich thiophene ring, the resulting this compound core forms a classic donor-π-acceptor (D-π-A) architecture.[1][5][6]

In this D-π-A model, the benzothiazole moiety typically serves as the electron-accepting unit, while the thienyl group can act as an electron donor or part of the extended π-conjugated bridge.[6][7][8] This electronic arrangement is the foundation of their potent fluorescent properties, governed by an efficient Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation.[9][10][11] The inherent tunability of this scaffold allows for the rational design of novel fluorophores with tailored photophysical characteristics, leading to significant interest in their application as biological stains, fluorescent markers for cellular imaging, and even as potential anticancer agents.[1][9][10][12][13]

Part 1: Rational Design & Synthesis Strategy

The successful discovery of novel fluorophores hinges on an efficient and versatile synthetic strategy. The most reliable and widely adopted method for synthesizing the this compound core is the condensation reaction between a 2-aminothiophenol and a thiophene-2-carboxaldehyde derivative.[1][5][14][15]

Causality in Synthetic Choice

This synthetic route is favored for several key reasons. Firstly, it is often a one-pot reaction that proceeds with high atom economy and typically results in good to excellent yields (57-96%).[1] The starting materials, substituted 2-aminothiophenols and thienyl aldehydes, are either commercially available or can be readily synthesized, allowing for extensive structural diversification.

The reaction mechanism provides a self-validating pathway. It initiates with the formation of a Schiff base (imine) between the aldehyde and the amine, which then undergoes a spontaneous intramolecular cyclization to yield a benzothiazoline intermediate.[1] This intermediate is subsequently oxidized to the stable, aromatic benzothiazole. Solvents like dimethyl sulfoxide (DMSO) are particularly effective as they can serve as both the reaction medium and the oxidant, simplifying the procedure.[1][14]

Core Synthesis Workflow Diagram

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Synthesis of a this compound Derivative

-

Reactant Preparation: To a round-bottom flask, add 2-aminothiophenol (1.0 mmol, 1 eq.) and a substituted thiophene-2-carboxaldehyde (1.0 mmol, 1 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

-

Reaction: Stir the mixture at 120°C for 30-60 minutes.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.[1]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Photophysical Characterization

Understanding a molecule's interaction with light is paramount to its application as a fluorophore. Photophysical characterization quantifies key properties like absorption, emission, fluorescence quantum yield, and Stokes shift, which collectively determine the compound's performance and suitability for specific imaging modalities.

Governing Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of D-π-A fluorophores like 2-(2-Thienyl)benzothiazoles is predominantly governed by the Intramolecular Charge Transfer (ICT) process.[9][10] Upon absorption of a photon (excitation), an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzothiazole core.[16] This creates an excited state with significant charge separation. The molecule then relaxes back to the ground state by emitting a photon (fluorescence), with the energy of this emission being highly sensitive to the local environment and the electronic nature of the substituents.

Jablonski Diagram Illustrating the ICT Process

Caption: Simplified Jablonski diagram showing the ICT fluorescence mechanism.

Experimental Protocols for Photophysical Analysis

A. UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the fluorophore in a spectroscopic grade solvent (e.g., THF, DCM) at a concentration of 1 mM. Create a dilute solution (e.g., 10 µM) from the stock.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank reference.

-

Measurement: Scan the sample from 250 nm to 700 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs). Use the Beer-Lambert law to calculate the molar extinction coefficient (ε).

B. Fluorescence Spectroscopy

-

Sample Preparation: Use the same 10 µM solution prepared for UV-Vis analysis. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement: Excite the sample at its λ_abs. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength. The peak of this spectrum is the maximum emission wavelength (λ_em).

-

Quantum Yield (Φ_F) Determination: Measure the integrated fluorescence intensity of the sample and compare it to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) under identical experimental conditions. Calculate the relative quantum yield using the established formula.

-

Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) by subtracting λ_abs from λ_em.

Data Presentation: Structure-Property Relationships

The true power of this scaffold lies in its tunability. By introducing different electron-donating or -withdrawing groups, one can systematically alter the photophysical properties.

| Compound ID | R¹ Substituent (on Thiophene) | R² Substituent (on Benzothiazole) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |

| BT-Th-1 | -H | -H | 370 | 450 | 80 | 0.35 |

| BT-Th-2 | -OCH₃ | -H | 385 | 485 | 100 | 0.52 |

| BT-Th-3 | -N(CH₃)₂ | -H | 410 | 520 | 110 | 0.78 |

| BT-Th-4 | -H | -CF₃ | 365 | 465 | 100 | 0.25 |

This table contains hypothetical data for illustrative purposes. The trend demonstrates that stronger electron-donating groups (e.g., -N(CH₃)₂) cause a bathochromic (red) shift in both absorption and emission and often increase the quantum yield, which is consistent with enhancing the ICT character.[11]

Part 3: Application in Live-Cell Imaging

The favorable photophysical properties of this compound derivatives, such as high quantum yields and large Stokes shifts, make them excellent candidates for fluorescent probes in biological imaging.[1][10] Their relatively small, hydrophobic nature can also facilitate cell membrane permeability.[9]

Rationale for Bioimaging

An ideal fluorescent probe for live-cell imaging should be bright (high Φ_F), photostable, and minimally toxic. A large Stokes shift is particularly desirable as it minimizes the overlap between excitation and emission spectra, leading to a higher signal-to-noise ratio and reduced self-quenching. The benzothiazole scaffold has been successfully employed in probes for detecting specific analytes and imaging cellular structures.[9][17][18]

Cellular Imaging Workflow

Caption: Standard experimental workflow for live-cell fluorescence imaging.

Experimental Protocol: Live-Cell Staining and Microscopy

-

Cell Culture: Plate human cancer cells (e.g., HeLa) onto glass-bottom dishes or coverslips and grow to 70-80% confluency in appropriate culture medium.

-

Probe Preparation: Prepare a 1 mM stock solution of the purified fluorophore in cell-culture grade DMSO.

-

Staining: Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

-

Washing: Gently remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess, unbound probe.

-

Imaging: Add fresh culture medium or PBS to the cells. Immediately image the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or GFP cube, depending on the fluorophore's excitation/emission spectra).

-

Controls (Self-Validation):

-

Autofluorescence Control: Image a sample of unstained cells under the same imaging conditions to assess background fluorescence.

-

Comparative Control: Stain cells with a known commercial dye (e.g., DAPI for nuclear staining, MitoTracker for mitochondria) to compare staining patterns and performance.[18]

-

Part 4: Exploration as Potential Therapeutic Agents

The benzothiazole scaffold is not only a component of fluorescent dyes but is also recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[3][4][13][19] This dual functionality opens the door to developing theranostic agents—single compounds capable of both imaging and treating cancer.

Antiproliferative Activity

Many 2-arylbenzothiazole derivatives have been shown to exert cytotoxic effects against a broad range of human cancer cell lines.[9][12][19] The mechanism of action can vary but often involves the induction of apoptosis (programmed cell death) or the inhibition of key cellular enzymes.[3][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, SW480) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the novel fluorophores in culture medium. Treat the cells with these different concentrations (e.g., from 0.01 nM to 100 µM) and include a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Potency

| Compound ID | R¹ Substituent | IC₅₀ vs. HeLa (nM) | IC₅₀ vs. HepG2 (nM) | IC₅₀ vs. A549 (nM) |

| BT-Th-1 | -H | >10,000 | >10,000 | >10,000 |

| BT-Th-5 | -Cl | 8,500 | 9,200 | 7,800 |

| BT-Th-6 | -Br | 50 | 48 | 44 |

| Cisplatin | (Control) | 1,100 | 2,500 | 1,500 |

This table contains hypothetical data for illustrative purposes, inspired by trends seen in the literature where specific substitutions dramatically increase potency.[3][13][19] Such structure-activity relationship (SAR) data is critical for guiding the optimization of lead compounds into viable drug candidates.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for the development of novel functional molecules. Through straightforward and efficient synthesis, a diverse library of derivatives can be generated. The inherent donor-π-acceptor character of these compounds gives rise to strong fluorescence via intramolecular charge transfer, a property that can be rationally tuned by chemical modification. This guide has detailed the core methodologies for their synthesis, photophysical characterization, and evaluation in two key applications: live-cell imaging and cancer therapy.

Future research in this area will likely focus on:

-

Multiphoton Microscopy: Designing derivatives with large two-photon absorption cross-sections for deeper tissue imaging.[7][8]

-

Targeted Probes: Conjugating these fluorophores to biomolecules (e.g., antibodies, peptides) to achieve specific labeling of cellular targets.

-

Theranostic Optimization: Refining the scaffold to enhance both fluorescence brightness for diagnosis and cytotoxic potency for therapy within a single molecule.

-

In Vivo Studies: Advancing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety for real-world applications.

The continued exploration of this compound-based compounds holds significant potential for advancing both biological research and clinical practice.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole-based fluorophores of donor-pi-acceptor-pi-donor type displaying high two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzothiazole synthesis [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Sterically Tuned Ortho-Phenylene-Linked Donor–Acceptor Benzothiazole-Based Boron Difluoride Complexes as Thermally-Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Two-Photon Absorption of 2-(2-Thienyl)benzothiazole

Abstract

Two-photon absorption (TPA) is a nonlinear optical phenomenon with transformative applications in high-resolution imaging, photodynamic therapy, and optical data storage. The rational design of organic chromophores with large TPA cross-sections (σ₂) is a cornerstone of advancing these technologies. This guide focuses on 2-(2-Thienyl)benzothiazole, a heterocyclic compound with a promising donor-π-acceptor (D-π-A) architecture. The electron-rich thiophene ring (donor) is conjugated with the electron-accepting benzothiazole moiety, creating a system ripe for exhibiting significant nonlinear optical properties. This document provides a comprehensive framework for the synthesis, theoretical prediction, and experimental characterization of the TPA properties of this compound, offering a roadmap for its exploration as a functional TPA material.

Introduction: The Promise of this compound

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, known for its unique photophysical properties and biological activity.[1][2] When coupled with a thiophene ring, the resulting molecule, this compound, adopts a D-π-A structure. This intramolecular charge transfer character is a key determinant for achieving large TPA cross-sections.[3] Understanding the TPA profile of this molecule is critical for unlocking its potential in applications such as:

-

Two-Photon Microscopy (TPM): Dyes with high TPA cross-sections in the near-infrared (NIR) "biological window" (700-1100 nm) allow for deeper tissue penetration, reduced phototoxicity, and intrinsic 3D sectioning in biological imaging.[4][5]

-

Photodynamic Therapy (PDT): TPA can be used to activate photosensitizers with high spatial precision, enabling targeted destruction of cancer cells while minimizing damage to surrounding healthy tissue.

-

Optical Power Limiting: Materials with strong TPA can be used to protect sensitive optical sensors and the human eye from high-intensity laser pulses.

This guide will provide the foundational knowledge and detailed protocols to fully characterize the TPA of this compound.

Synthesis and Characterization

A robust synthesis is the first step in exploring the properties of this compound. A common and effective method is the condensation reaction between 2-aminothiophenol and an appropriate aldehyde.[6]

Proposed Synthetic Protocol:

-

Reactant Preparation: Dissolve 2-aminothiophenol (1.0 eq.) and 2-thiophenecarboxaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture under reflux. The reaction can often be performed in the presence of air, which acts as the oxidant, or with the addition of a mild catalyst if needed.[7]

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a solvent like ethanol or by column chromatography.

Characterization:

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

UV-Visible Spectroscopy: To determine the one-photon absorption (OPA) maximum (λₘₐₓ), which provides a preliminary indication of the electronic structure.

Theoretical Investigation of Two-Photon Absorption

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides invaluable predictive insights into the TPA properties of molecules before undertaking extensive experimental work.[8][9][10]

Computational Workflow Diagram:

Caption: Computational workflow for predicting TPA properties.

Detailed Computational Protocol:

-

Ground-State Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a full geometry optimization using DFT. A hybrid functional like B3LYP with a triple-zeta basis set such as 6-311G(d,p) is a common starting point.[3]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

-

Excited-State Calculations (TD-DFT):

-

Using the optimized ground-state geometry, calculate the vertical excitation energies and oscillator strengths for one-photon absorption.

-

Calculate the two-photon absorption properties using quadratic response (QR) theory, which is a robust method for determining TPA cross-sections.[11] Range-separated functionals (e.g., CAM-B3LYP) often provide more accurate results for charge-transfer systems.[10]

-

-

Data Analysis:

-

Identify the key excited states contributing to the TPA spectrum.

-

Calculate the TPA cross-section (σ₂) at different wavelengths. The cross-section is often reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).[4]

-

Analyze the transition dipole moments and natural transition orbitals (NTOs) to understand the nature of the electronic transitions.

-

Experimental Measurement of the TPA Cross-Section

The Z-scan technique is a widely used and reliable method for determining the nonlinear absorption coefficient (β) and, subsequently, the TPA cross-section (σ₂) of a material.[12][13][14][15]

Z-Scan Experimental Setup Diagram:

Caption: Schematic of a typical Z-scan experimental setup.

Detailed Z-Scan Protocol:

-

Sample Preparation:

-

Dissolve the synthesized this compound in a suitable, transparent solvent (e.g., chloroform or toluene) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).

-

Place the solution in a cuvette with a known path length (e.g., 1 mm).

-

-

Optical Setup:

-

Use a tunable femtosecond laser source (e.g., Ti:Sapphire laser) to provide the high peak intensity required for TPA.

-

Focus the laser beam with a lens.

-

Mount the sample cuvette on a motorized translation stage that can move it along the beam propagation axis (the z-axis) through the focal point.

-

Split the beam before the sample to a reference detector to account for laser power fluctuations.

-

Place a detector after the sample to measure the transmitted intensity.

-

-

Open-Aperture Z-Scan:

-

To measure nonlinear absorption, remove the aperture before the transmitted detector so that all the transmitted light is collected.[15]

-

Move the sample along the z-axis through the focal point and record the normalized transmittance at each position.

-

A dip in transmittance will be observed at the focal point (z=0), where the intensity is highest, indicating TPA.

-

-

Data Analysis:

-

The nonlinear absorption coefficient (β) can be extracted by fitting the experimental data to the theoretical Z-scan curve.

-

The molecular TPA cross-section (σ₂) is then calculated using the following equation: σ₂ = (hνβ) / (NₐC) where h is Planck's constant, ν is the photon frequency, Nₐ is Avogadro's number, and C is the concentration of the solution.

-

Complementary Method: Two-Photon Induced Fluorescence (TPEF)

For fluorescent molecules, TPEF is a highly sensitive alternative method.[4][16][17] The intensity of the fluorescence emitted after two-photon excitation is proportional to the TPA cross-section. By comparing the TPEF intensity of the sample to that of a well-characterized reference standard (like Rhodamine B) under identical conditions, the relative TPA cross-section can be determined.[16]

Expected Results and Data Presentation

The combined theoretical and experimental investigation will yield a comprehensive TPA profile for this compound. The data should be organized for clarity and comparison.

Table 1: Predicted Photophysical and TPA Properties (from TD-DFT)

| Property | Predicted Value |

| OPA λₘₐₓ (nm) | |

| TPA λₘₐₓ (nm) | |

| Max TPA Cross-Section, σ₂ (GM) | |

| Key Excited State (S₀ → Sₙ) | |

| Transition Character |

Table 2: Experimentally Measured TPA Data (from Z-Scan)

| Excitation Wavelength (nm) | Nonlinear Absorption Coeff., β (cm/GW) | TPA Cross-Section, σ₂ (GM) |

| 700 | ||

| 750 | ||

| 800 | ||

| 850 | ||

| 900 |

Conclusion

This technical guide outlines a systematic and integrated approach to exploring the two-photon absorption of this compound. By combining robust synthesis, predictive quantum chemical calculations, and precise experimental measurements, a complete understanding of this molecule's nonlinear optical properties can be achieved. The D-π-A architecture of this compound holds significant promise for the development of new functional materials for advanced applications in biophotonics and materials science. The protocols and methodologies detailed herein provide a clear and actionable path for researchers to validate this potential and contribute to the growing field of nonlinear optics.

References

- 1. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Photon Absorption - CleanEnergyWIKI [depts.washington.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. ekspla.com [ekspla.com]

- 15. Z-scan technique - Wikipedia [en.wikipedia.org]

- 16. OPG [opg.optica.org]

- 17. OPG [opg.optica.org]

Methodological & Application

Application Note: Rapid and Efficient Synthesis of 2-(2-Thienyl)benzothiazole via Microwave Irradiation

Abstract: This application note provides a comprehensive guide to the synthesis of 2-(2-thienyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will delve into the rationale behind this green chemistry approach, present a detailed, field-proven protocol, and discuss the mechanistic advantages of microwave irradiation over conventional heating methods. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage modern synthetic techniques for efficient lead compound generation.

Introduction: The Significance of Benzothiazoles and Microwave Synthesis

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] this compound, in particular, is a valuable building block for the development of novel therapeutic agents and functional materials.[3][4][5]